molecular formula C13H13N3O4S B1393188 Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate CAS No. 1232423-27-6

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate

Cat. No.: B1393188
CAS No.: 1232423-27-6
M. Wt: 307.33 g/mol
InChI Key: KLJOKZQCUUQBGV-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate (Chemical formula: C₁₃H₁₃N₃O₄S; molecular weight: 307.32) is a pyrazine derivative characterized by a methyl ester group at position 2, an amino group at position 3, and a 4-(methylsulfonyl)phenyl substituent at position 6 of the pyrazine ring . Its synthesis involves refluxing the precursor with LiOH in MeOH/H₂O, achieving a yield of 65 ± 7%, followed by purification via reverse-phase HPLC . Key spectroscopic data include:

  • HRMS(+) m/z: 294.0178 [M + H]⁺
  • ¹H-NMR (DMSO-d₆): δ 9.02 (s, 1H), 8.35 (d, 2H), 7.99 (d, 2H), 7.70 (m, 2H), 3.25 (s, 3H) .

This compound serves as a critical intermediate in synthesizing radiopharmaceuticals like [¹⁸F]-ATRi for positron emission tomography (PET) imaging of ataxia telangiectasia and Rad3-related (ATR) kinase in cancer research .

Biological Activity

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate (CAS Number: 1232423-27-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₃O₄S, with a molecular weight of 307.325 g/mol. The compound features a pyrazine core substituted with an amino group and a methylsulfonylphenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₄S
Molecular Weight307.325 g/mol
LogP2.57790
PSA (Polar Surface Area)120.620 Ų

Synthesis

The synthesis of this compound has been documented with high yields. A typical reaction involves the condensation of appropriate precursors under controlled conditions, yielding the target compound in over 99% yield.

Anticancer Potential

Research indicates that derivatives of pyrazines, including this compound, exhibit significant activity against various cancer cell lines. Notably, compounds with similar structures have been reported to inhibit c-Met protein kinase, which is implicated in cancer progression .

Case Study: c-Met Inhibition

  • Compound : this compound
  • Target : c-Met kinase
  • Activity : Potent inhibition observed in vitro with IC50 values comparable to established inhibitors like Savolitinib .

GABA Modulation

Another area of interest is the modulation of GABA receptors. Some studies suggest that pyrazine derivatives can act as allosteric modulators of GABA receptors, potentially offering therapeutic avenues for neurological disorders .

Research Findings

  • In vitro Studies : Various studies have demonstrated the cytotoxic effects of similar pyrazine compounds on tumor cells, suggesting that this compound may share these properties.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at the pyrazine ring can enhance biological activity, emphasizing the importance of structural diversity in drug design .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of pyrazine derivatives based on their chemical structure, aiding in the design of more potent compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is synthesized through various chemical reactions involving pyrazine derivatives. The synthesis often involves the use of reagents such as palladium catalysts and boron compounds to facilitate coupling reactions. For example, the compound can be prepared by reacting 3-amino-6-bromo-pyrazine derivatives with methylsulfonyl phenyl boronates under microwave conditions, yielding high purity products through reverse-phase HPLC purification techniques .

Anticancer Properties

Research has indicated that compounds related to this compound exhibit significant anticancer properties. Specifically, derivatives of pyrazine compounds have been explored for their ability to inhibit protein kinase C (PKC), which is implicated in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer . These compounds may serve as potential therapeutic agents targeting adenosine receptors involved in tumor growth and metastasis.

Neuroprotective Effects

Studies have suggested that certain pyrazine derivatives can exert neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells .

Pharmaceutical Applications

The compound has been investigated for its utility in drug development, particularly as a scaffold for creating new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further modifications to enhance efficacy and selectivity against specific diseases.

Drug Formulations

This compound can be incorporated into drug formulations aimed at treating inflammatory diseases or conditions associated with adenosine receptor dysregulation. The potential for developing formulations that enhance bioavailability and target delivery is an area of ongoing research.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaFindings
SynthesisDeveloped a method for synthesizing the compound with high yield using microwave-assisted techniques.
Anticancer ActivityDemonstrated inhibition of PKC activity, suggesting potential use in cancer therapies.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cell models.
Drug DevelopmentExplored the compound's potential in developing formulations targeting adenosine receptors.

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate?

  • Answer: The compound features a pyrazine core substituted at position 3 with an amino group and at position 6 with a 4-(methylsulfonyl)phenyl moiety. The carboxylate group at position 2 is esterified as a methyl ester. Key functional groups include:

  • Pyrazine ring (aromatic heterocycle)
  • Amino group (-NH₂) at position 3
  • Methylsulfonylphenyl group (-SO₂CH₃-C₆H₄) at position 6
  • Methyl ester (-COOCH₃) at position 2 .
    • Molecular Formula: C₁₈H₁₆N₄O₃S .

Q. What synthetic methodologies are reported for the preparation of this compound?

  • Answer: Two primary routes are documented:

Amide Coupling: Reacting 3-amino-6-(4-amino-2-methyl-phenyl)-N-methyl-pyrazine-2-carboxamide with 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid using HATU (coupling reagent) and DIPEA (base) in THF, followed by purification via silica gel chromatography .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VE-821 (3-Amino-6-[4-(methylsulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide)

  • Structural Differences : VE-821 replaces the methyl ester group with a phenyl carboxamide moiety.
  • Pharmacological Activity : VE-821 is a potent ATP-competitive ATR inhibitor with an IC₅₀ of 26 nM and Kᵢ of 13 nM, showing minimal cross-reactivity with ATM, DNA-PK, and mTOR kinases .
  • Molecular Properties: Higher molecular weight (404.49 vs.

4-(3-Amino-6-(4-(methylsulfonyl)phenyl)pyrazin-2-yl)benzoic acid (Compound 69)

  • Structural Differences : The methyl ester is replaced by a carboxylic acid group.
  • Synthesis : Prepared via Suzuki coupling of 3-bromo-5-(4-(methylsulfonyl)phenyl)pyrazin-2-amine with 4-carboxyphenylboronic acid, yielding a brown solid .

Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate

  • Structural Differences : Features a chlorine substituent at position 6 and a 3-ethylpiperazine group at position 4.
  • Molecular Properties: Lower molecular weight (299.76 vs.

3-Amino-6-{3-[(methylsulfonyl)amino]phenyl}-N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide

  • Structural Differences: Incorporates a piperidin-4-ylmethyl carboxamide group and a 3-[(methylsulfonyl)amino]phenyl substituent.
  • Applications: Noted for its role in protein-ligand interactions, though specific biological data are unavailable .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight LogP Biological Activity/Application Reference
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate Methyl ester, 4-(methylsulfonyl)phenyl 307.32 2.58 PET tracer intermediate
VE-821 Phenyl carboxamide, 4-(methylsulfonyl)phenyl 404.49 N/A ATR inhibitor (IC₅₀ = 26 nM)
Compound 69 Carboxylic acid, 4-(methylsulfonyl)phenyl N/A N/A Antimalarial activity
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate Chloro, 3-ethylpiperazine 299.76 N/A Synthetic intermediate
3-Amino-6-{3-[(methylsulfonyl)amino]phenyl}-N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide Piperidin-4-ylmethyl, 3-[(methylsulfonyl)amino]phenyl 404.49 N/A Protein-ligand interaction studies

Structure-Activity Relationship (SAR) Insights

4-(Methylsulfonyl)phenyl Group : This substituent is conserved across compounds (e.g., VE-821, Compound 69), suggesting its critical role in hydrophobic interactions with biological targets, particularly ATR kinase .

Carboxylate Modifications: Methyl ester: Enhances cell permeability (LogP = 2.58) but requires hydrolysis to the carboxylic acid for active metabolite formation .

Amino Group at Position 3: The 3-amino group is invariant, likely serving as a hydrogen-bond donor in kinase inhibition .

Properties

IUPAC Name

methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-13(17)11-12(14)15-7-10(16-11)8-3-5-9(6-4-8)21(2,18)19/h3-7H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOKZQCUUQBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-amino-6-bromo-pyrazine-2-carboxylate (1.5 g, 6.465 mmol), (4-methylsulfonylphenyl)boronic acid (1.552 g, 7.758 mmol), bis(triphenylphosphine) palladium(II)dichloride (226.9 mg, 0.3233 mmol), and Na2CO3 (9.700 mL of 2 M, 19.40 mmol) in DME (18.75 mL) were heated in the microwave at 110° C. for 1 hour. The resultant mixture was diluted with EtOAc and washed with water. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography (50% EtOAc/hexanes) to afford the title compound (600 mg, 53% Yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.552 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
18.75 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine) palladium(II)dichloride
Quantity
226.9 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate

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